N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353977-20-4
VCID: VC8233626
InChI: InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H
SMILES: CC1=CC=C(C=C1)CNCC2CCCN2.Cl
Molecular Formula: C13H21ClN2
Molecular Weight: 240.77 g/mol

N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride

CAS No.: 1353977-20-4

Cat. No.: VC8233626

Molecular Formula: C13H21ClN2

Molecular Weight: 240.77 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride - 1353977-20-4

Specification

CAS No. 1353977-20-4
Molecular Formula C13H21ClN2
Molecular Weight 240.77 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C13H20N2.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-15H,2-3,8-10H2,1H3;1H
Standard InChI Key WGSQJTLXGZITDB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNCC2CCCN2.Cl
Canonical SMILES CC1=CC=C(C=C1)CNCC2CCCN2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structure combines a pyrrolidine heterocycle with a 4-methylbenzyl substituent, contributing to its lipophilicity and stereochemical complexity. Key properties include:

PropertyValue
IUPAC NameN-[(4-Methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine hydrochloride
Molecular FormulaC13H21ClN2\text{C}_{13}\text{H}_{21}\text{ClN}_2
Molecular Weight240.77 g/mol
SMILESCC1=CC=C(C=C1)CNCC2CCCN2.Cl
Canonical SMILESCC1=CC=C(C=C1)CNCC2CCCN2.Cl
Storage ConditionsInert atmosphere, room temperature

The pyrrolidine ring enables conformational flexibility, while the 4-methylbenzyl group enhances aromatic interactions, potentially influencing receptor binding .

Synthesis and Optimization

Synthetic routes often begin with 2-pyrrolidone derivatives. A representative method involves:

  • Benzylation: Reacting 2-pyrrolidone with 4-methylbenzyl chloride in a basic medium (e.g., sodium hydroxide) to form N-(4-methylbenzyl)-2-pyrrolidone .

  • Alkylation and Nitromethane Addition: Treating the intermediate with dimethyl sulfate and nitromethane in methanol, followed by reduction using catalytic hydrogenation (e.g., Raney nickel) to yield the primary amine .

  • Salt Formation: Reaction with hydrochloric acid to produce the hydrochloride salt, improving stability and solubility .

This three-step process achieves yields of 60–82%, with purification via distillation or crystallization .

Pharmacological and Biochemical Insights

Receptor Interaction Studies

Preliminary studies on structurally related compounds suggest affinity for neurotransmitter receptors:

  • Serotonin (5-HT) and Dopamine Receptors: Analogous benzylamine-pyrrolidine hybrids exhibit modulatory effects on mood and behavior, likely due to interactions with monoamine transporters .

  • REV-ERBα Agonism: Pyridine-pyrrolidine derivatives (e.g., GSK2945) show circadian rhythm regulation via REV-ERBα activation, hinting at potential applications in metabolic or neurological disorders .

GHS HazardStatement
Skin Irritation (Cat. 2)H315: Causes skin irritation
Eye Irritation (Cat. 2A)H319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection .

  • Ventilation: Use in fume hoods to avoid inhalation .

  • First Aid: Rinse skin/eyes with water; seek medical attention if irritation persists .

Comparative Analysis with Related Compounds

The compound’s unique structure differentiates it from similar benzylamine derivatives:

CompoundKey Structural DifferencesActivity
N,N-Bis(4-methylbenzyl) analogDual 4-methylbenzyl substituentsHigher lipophilicity, reduced solubility
Imidazo[1,5-α]pyridine derivativesBicyclic core replacing pyrrolidineEnhanced IRAP inhibition
GSK4112 analogsPyridine-thiophene modificationsREV-ERBα agonism (EC₅₀ = 0.16 μM)

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